Oclacitinib

Description

Properties

IUPAC Name |

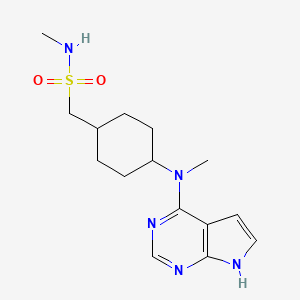

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016299 | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-26-9 | |

| Record name | Oclacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCLACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oclacitinib's Mechanism of Action on the JAK1/STAT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The JAK/STAT Pathway in Inflammatory Response

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating the biological effects of numerous cytokines and growth factors. This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2] The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4]

The signaling process initiates when a cytokine binds to its specific cell-surface receptor, leading to the activation of receptor-associated JAKs.[5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus.[1][6][7] In the nucleus, STAT dimers bind to specific DNA sequences to modulate the transcription of target genes, many of which are involved in inflammation and pruritus.[6][7] Dysregulation of specific cytokines that utilize the JAK1 enzyme, in particular, has been implicated in atopic dermatitis and allergic skin diseases.[8]

Oclacitinib: A Selective JAK1 Inhibitor

This compound (marketed as Apoquel®) is a selective inhibitor of the Janus kinase family.[9][10] Its therapeutic effect stems from its ability to modulate the JAK-STAT signaling pathway by competitively binding to the ATP-binding pocket of JAK enzymes.[9] This action impedes the phosphorylation of STAT proteins, thereby downregulating the expression of pro-inflammatory and pruritogenic cytokines.[9] this compound demonstrates a preferential inhibition of JAK1, which is a key signaling partner for numerous cytokines involved in allergy, inflammation, and pruritus, such as IL-2, IL-4, IL-6, IL-13, and notably, IL-31.[3][6][11][12]

The diagram below illustrates the canonical JAK1/STAT signaling pathway and the specific point of intervention by this compound.

Quantitative Analysis of JAK Inhibition

The inhibitory activity of this compound has been quantified using isolated enzyme systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity across the JAK family. This compound is most potent against JAK1.[6][11][13][14]

| Enzyme | IC50 (nM) | Relative Selectivity (vs. JAK1) |

| JAK1 | 10 | 1.0x |

| JAK2 | 18 | 1.8x |

| TYK2 | 84 | 8.4x |

| JAK3 | 99 | 9.9x |

| Data sourced from isolated enzyme assays.[6][14] |

In cell-based assays, this compound demonstrates a clear preference for inhibiting the function of cytokines that depend on JAK1 for signaling.[6] It effectively inhibits cytokines that utilize JAK1/JAK3 (e.g., IL-2, IL-4) and JAK1/JAK2 (e.g., IL-6, IL-31) receptor complexes, with IC50 values ranging from 36 to 249 nM.[6][11] Conversely, it has minimal effect on cytokines that signal through JAK2/JAK2 or JAK2/TYK2 pairs, such as erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF), with IC50 values exceeding 1000 nM.[6][11] This cellular selectivity underscores that the therapeutic effects of this compound are primarily driven by the inhibition of JAK1.[6]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

The determination of this compound's IC50 values against JAK family enzymes is typically performed using an in vitro biochemical assay.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated, recombinant JAK enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are utilized.[14] These are often expressed with an N-terminal His-tag in a baculovirus/insect cell system and subsequently purified.[15]

-

Reaction Mixture: The kinase reaction is conducted in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing 10 mM MgCl₂, 2 mM DTT, and other stabilizing agents.[16]

-

Substrates: The reaction includes ATP at a concentration near its Michaelis constant (Km) and a specific peptide substrate (e.g., ULight-conjugated JAK1 peptide).[16]

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

-

Incubation: The reaction is initiated and incubated at room temperature for a defined period, typically 60 to 90 minutes, to allow for peptide phosphorylation.[15][16]

-

Detection: The reaction is stopped (e.g., by adding EDTA).[15] The amount of phosphorylated substrate is quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF).[15] This involves adding a europium-labeled anti-phosphotyrosine antibody that binds to the phosphorylated peptide.[16]

-

Data Analysis: The fluorescence signal is measured, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[17]

The workflow for this experimental protocol is visualized below.

Cellular Assay for STAT Phosphorylation

To confirm the mechanism of action within a biological context, cellular assays are employed to measure the inhibition of cytokine-induced STAT phosphorylation.

Objective: To determine this compound's ability to block STAT phosphorylation downstream of cytokine receptor activation in whole cells.

Methodology:

-

Cell Culture: A cytokine-responsive cell line (e.g., human or canine peripheral blood mononuclear cells) is cultured.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a short period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-31) to activate the JAK/STAT pathway.

-

Cell Lysis: After a brief stimulation period, the reaction is stopped, and cells are lysed to release intracellular proteins.

-

Protein Quantification: Total protein concentration in the lysates is determined to ensure equal loading for analysis.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using techniques such as Western blotting or ELISA.[1][18]

-

Data Analysis: The ratio of pSTAT to total STAT is calculated for each this compound concentration. The results are used to determine the IC50 of this compound for the inhibition of a specific cytokine's function.

Conclusion

This compound is a targeted therapeutic agent that functions as a selective inhibitor of the Janus kinase family, with a pronounced preference for JAK1. By competitively inhibiting ATP binding, it effectively blocks the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK1/STAT signaling cascade prevents the transcription of genes responsible for producing pro-inflammatory and pruritogenic cytokines. Quantitative data from both enzymatic and cellular assays confirm its potency and selectivity for the JAK1 pathway, providing a clear molecular basis for its efficacy in the management of allergic and atopic dermatitis.

References

- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with this compound in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Safety of the Selective JAK1 Inhibitor this compound in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qingmupharm.com [qingmupharm.com]

- 10. This compound maleate | JAK | Tyrosine Kinases | TargetMol [targetmol.com]

- 11. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Successful treatment of atopic dermatitis with the JAK1 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. zoetis.cl [zoetis.cl]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. Biochemical Assays for IC50 Determination [bio-protocol.org]

- 17. This compound 10 years later: lessons learned and directions for the future in: Journal of the American Veterinary Medical Association Volume 261 Issue S1 (2023) [classicalnumismaticgallery.com]

- 18. researchgate.net [researchgate.net]

Oclacitinib: A Technical Guide to Synthesis, Chemical Properties, and In Vitro Evaluation for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Janus kinase (JAK) inhibitor, oclacitinib. It covers the core aspects of its chemical synthesis, physicochemical properties, and the experimental protocols used for its characterization and in vitro evaluation. The information is intended to support researchers and professionals in drug development and related scientific fields.

Chemical Properties of this compound

This compound is a synthetic pyrrolo[2,3-d]pyrimidine derivative.[1] The active pharmaceutical ingredient is typically used as this compound maleate, a salt form that enhances aqueous solubility and bioavailability compared to the free base.[1][2] Key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-1-{4-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonamide | [3] |

| Synonyms | PF-03394197, Apoquel® | [][5][6] |

| Molecular Formula | C₁₅H₂₃N₅O₂S (Free Base) C₁₅H₂₃N₅O₂S · C₄H₄O₄ (Maleate Salt) | [5][7][] |

| Molecular Weight | 337.44 g/mol (Free Base) 453.51 g/mol (Maleate Salt) | [7][] |

| CAS Number | 1208319-26-9 (Free Base) 1640292-55-2 (Monomaleate) | [][5][9] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | 135-137°C | [] |

| Solubility | This compound (Free Base): - DMSO: ~12 mg/mL - Dimethylformamide (DMF): ~14 mg/mL - Water: 0.185 mg/mL (practically insoluble) This compound Maleate: - Water: 18 mg/mL - DMSO: 90 mg/mL - Ethanol: 90 mg/mL | [3][7][10] |

| pKa (Predicted) | Strongest Acidic: 11.25 Strongest Basic: 7.16 | [3] |

| LogP (Predicted) | 1.25 - 1.31 | [3] |

| Storage Temperature | -20°C | [] |

Synthesis of this compound Maleate

The synthesis of this compound involves the construction of its core pyrrolo[2,3-d]pyrimidine structure followed by the attachment of the substituted cyclohexyl moiety.[] While several specific routes are proprietary, patent literature outlines a general synthetic pathway. The process typically involves preparing key intermediates and coupling them to form the final compound. The concluding step is the formation of the maleate salt to improve the drug's physicochemical properties.[][6]

A generalized synthetic approach disclosed in patent literature involves:

-

Preparation of Intermediates : Synthesis of the pyrrolo[2,3-d]pyrimidine core and the N-methyl-1-(trans-4-aminocyclohexyl)methanesulfonamide side chain from commercially available starting materials.[6]

-

Coupling Reaction : The core and side chain are coupled through a nucleophilic aromatic substitution reaction.

-

Salt Formation : The synthesized this compound free base is reacted with maleic acid in a suitable solvent system (e.g., 1-butanol and water) to precipitate this compound maleate.[][6][11]

-

Purification : The final product is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum. This method is designed to avoid column chromatography, making it suitable for industrial-scale production.[6]

Mechanism of Action: JAK-STAT Signaling Pathway

This compound is a selective inhibitor of the Janus kinase (JAK) family of enzymes.[12][13] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and pruritus.[1][12] this compound is most potent against JAK1 and shows selectivity for JAK1 over JAK2, JAK3, and TYK2.[12][14]

By inhibiting JAK1, this compound effectively blocks the function of numerous pro-inflammatory and pruritogenic cytokines that are dependent on this enzyme, including IL-2, IL-4, IL-6, IL-13, and IL-31.[12][14] This disruption of the signaling cascade prevents the phosphorylation and activation of STAT proteins, their subsequent dimerization and translocation to the nucleus, and the transcription of target genes.[1][12]

Experimental Protocols for In Vitro Evaluation

The characterization of this compound's activity relies on in vitro kinase assays and cell-based functional assays to determine its potency and selectivity. The following protocols are based on methodologies described in the scientific literature.[12]

This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated JAK kinases.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against specific JAK family members (JAK1, JAK2, JAK3, TYK2).

Methodology:

-

Enzyme Preparation: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are used.[15]

-

Reaction Mixture: The kinase, a suitable peptide substrate, and ATP are combined in an assay buffer.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using microfluidics-based mobility shift assays (e.g., Caliper Life Sciences) or fluorescence-based methods that detect the consumption of ATP.

-

Data Analysis: The percentage of kinase inhibition relative to the vehicle control is calculated for each this compound concentration. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.[16]

These assays measure the ability of this compound to inhibit the downstream effects of cytokine signaling in a cellular context.

Objective: To determine the IC₅₀ of this compound for the functional activity of specific JAK1-dependent cytokines (e.g., IL-4, IL-6, IL-31).

General Methodology (Example for IL-6):

-

Cell Culture: A human cell line engineered to respond to a specific cytokine is used (e.g., STAT3-bla HEK293T cells for IL-6). Cells are cultured in appropriate media and plated in multi-well assay plates (e.g., 384-well).[16][17]

-

Compound Pre-incubation: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a set period (e.g., 1-2 hours) at 37°C.[16][17]

-

Cytokine Stimulation: Recombinant human or canine cytokine (e.g., IL-6) is added to the wells to stimulate the JAK-STAT pathway.[16][17]

-

Incubation: The plates are incubated for a further period (e.g., 5 hours) to allow for the downstream cellular response to occur.[16][17]

-

Response Readout: The cellular response, such as the expression of a reporter gene (e.g., beta-lactamase) or the phosphorylation of STAT proteins, is measured. For reporter gene assays, a substrate is added, and the resulting signal (e.g., fluorescence) is read using a plate reader.[16]

-

Data Analysis: The response at each this compound concentration is normalized to controls, and the IC₅₀ value is calculated using a four-parameter logistic model.[16]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activity of this compound against JAK enzymes and various cytokine functions as determined by the assays described above.

Table 1: Inhibitory Activity of this compound Against JAK Family Kinases

| Target Enzyme | Mean IC₅₀ (nM) |

| JAK1 | 10 |

| JAK2 | 18 |

| JAK3 | 99 |

| TYK2 | 84 |

| Source: Data from isolated enzyme system assays.[18][12][14] |

Table 2: Inhibitory Activity of this compound in Cell-Based Cytokine Functional Assays

| Cytokine Function Assay | JAK Dependency | Mean IC₅₀ (nM) |

| IL-2 | JAK1/JAK3 | 91 |

| IL-4 | JAK1/JAK3 | 36 |

| IL-6 | JAK1/JAK2/TYK2 | 249 |

| IL-13 | JAK1/JAK2 | 75 |

| IL-31 | JAK1/JAK2 | 43 |

| GM-CSF | JAK2/JAK2 | >1000 |

| EPO | JAK2/JAK2 | >1000 |

| IL-12 | JAK2/TYK2 | >3000 |

| Source: Data from in vitro human or canine cell models.[12][14][16] |

These data demonstrate that this compound is a potent inhibitor of JAK1 and effectively inhibits the function of JAK1-dependent cytokines involved in allergy, inflammation, and pruritus, while having minimal effects on cytokines that do not depend on the JAK1 enzyme.[12][14]

References

- 1. qingmupharm.com [qingmupharm.com]

- 2. qingmupharm.com [qingmupharm.com]

- 3. go.drugbank.com [go.drugbank.com]

- 5. This compound | C15H23N5O2S | CID 44631938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN107365312A - A kind of new method for preparing this compound - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

- 9. raybiotech.com [raybiotech.com]

- 10. ar.zoetis.com [ar.zoetis.com]

- 11. US20220098206A1 - Solid state forms of this compound maleate - Google Patents [patents.google.com]

- 12. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. zoetis.cl [zoetis.cl]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Oclacitinib: A Technical Guide to its Physicochemical Properties for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of oclacitinib, a selective Janus kinase (JAK) inhibitor. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in in vitro assays. The information presented herein, including detailed experimental protocols and signaling pathway diagrams, is designed to facilitate accurate and reproducible experimental design.

Core Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for its effective use in in vitro studies. These properties influence its solubility, stability, and cellular permeability, all of which are critical factors for obtaining reliable and consistent experimental results. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 337.44 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₃N₅O₂S | [1][4][5] |

| Solubility | ||

| in DMSO | ~12 mg/mL; 55 mg/mL; 90 mg/mL | [6][7][8] |

| in Dimethylformamide (DMF) | ~14 mg/mL | [6] |

| in Water | 0.185 mg/mL; 18 mg/mL (as maleate salt) | [8][9] |

| in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/ml | [6] |

| pKa (Strongest Acidic) | 11.25 | [9] |

| pKa (Strongest Basic) | 7.16 | [9] |

| LogP | 1.25 - 1.31 | [9] |

| Stability | ≥ 4 years at -20°C (as crystalline solid) | [6] |

Note: Solubility can vary based on the specific salt form (e.g., this compound vs. This compound maleate) and experimental conditions.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound functions as a selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[10][11] This pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression.[10][12] this compound demonstrates the most potent inhibition against JAK1, with progressively lower potency against JAK2, JAK3, and TYK2.[2][12] By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[10] This disruption of the signaling cascade ultimately downregulates the expression of pro-inflammatory and pruritogenic cytokines.[10][11]

Experimental Protocols for In Vitro Assays

The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Stock Solution Preparation

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable solvents.[6]

-

Preparation: Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the solid is completely dissolved; sonication may be required.[7]

-

Storage: Store the stock solution at -20°C.[6] When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Kinase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of specific JAKs.

-

Reagents: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2.[12]

-

Procedure: Utilize a microfluidics-based technology to determine the potency of this compound against the JAK family members.[12]

-

Data Analysis: Calculate the IC₅₀ values, which represent the concentration of this compound required to inhibit 50% of the kinase activity. This compound has been shown to have IC₅₀ values of 10, 18, 99, and 84 nM for JAK1, JAK2, JAK3, and TYK2, respectively.[2][12]

Cell-Based Cytokine Function Assay (General Workflow)

This type of assay assesses the ability of this compound to inhibit the function of specific cytokines in a cellular context. The following is a generalized workflow that can be adapted for various cytokines and cell lines.

Example Protocol: Inhibition of IL-13-Induced STAT6 Phosphorylation in HT-29 Cells [13]

-

Cell Culture: Culture HT-29 human colonic epithelial cells in McCoy's 5A medium supplemented with 10% FBS and antibiotics.[13]

-

Cell Seeding: Plate the cells in 96-well plates at a density of 3 x 10⁵ cells per well.[13]

-

This compound Treatment: Add varying concentrations of this compound (e.g., 0.0015–30 μM) or a vehicle control to the cells and incubate for 30 minutes on ice.[13]

-

Cytokine Stimulation: Add 1 ng/mL of human IL-13 to the wells.[13]

-

Incubation: Incubate the plates in a 37°C water bath for 30 minutes.[13]

-

Cell Lysis and Staining: Fix and permeabilize the cells, then stain with a PE-labeled antibody specific for phosphorylated STAT6 (pSTAT6).[13]

-

Data Acquisition: Analyze the stained cells using flow cytometry.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the IL-13-induced pSTAT6 signal (IC₅₀).

Example Protocol: Inhibition of T-Cell Proliferation [14]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

-

Cell Culture: Incubate lymphocyte-enriched cells with or without a T-cell mitogen like concanavalin A (Con A).

-

This compound Treatment: Add this compound at various concentrations (e.g., 0.5, 1, or 10 μM).[14]

-

Proliferation Assessment: Measure T-cell proliferation using a suitable method, such as incorporation of a labeled nucleoside (e.g., BrdU or ³H-thymidine) or a dye dilution assay (e.g., CFSE).

-

Cytokine Measurement: Collect cell culture supernatants to measure the secretion of various cytokines (e.g., IL-2, IFN-γ) using techniques like ELISA or multiplex bead arrays.[14]

Conclusion

This technical guide provides essential physicochemical data and standardized in vitro assay protocols for this compound. By understanding its properties and mechanism of action, researchers can more effectively design and interpret experiments aimed at elucidating its biological effects and exploring its therapeutic potential. The provided diagrams offer a visual representation of the key pathways and workflows, further aiding in the comprehension and application of this important JAK inhibitor in a laboratory setting.

References

- 1. This compound | C15H23N5O2S | CID 44631938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. drugs.com [drugs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | JAK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. qingmupharm.com [qingmupharm.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zoetis.cl [zoetis.cl]

- 14. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Oclacitinib's In Vitro Impact on Cytokine Production in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of oclacitinib on cytokine production by immune cells. This compound, a selective Janus kinase (JAK) inhibitor, is a pivotal molecule in the management of allergic skin diseases in dogs, and its mechanism of action is of significant interest to the scientific community. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by targeting the Janus kinase family of enzymes, particularly JAK1.[1][2][3][4][5] This inhibition disrupts the signaling cascade of numerous cytokines involved in inflammation, allergy, and pruritus.[1][2][3][4] The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[1][6] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] Subsequently, STATs are phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][6] this compound's primary action is to interrupt this intracellular signaling cascade.

Quantitative Data: In Vitro Inhibition of JAKs and Cytokine Function

This compound demonstrates a selective inhibition profile, with the highest potency against JAK1. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against various JAK enzymes and the functional inhibition of key cytokines.

Table 1: this compound IC50 Values for Janus Kinase (JAK) Family Members [1][7]

| Enzyme | IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 18 |

| JAK3 | 99 |

| TYK2 | 84 |

Table 2: this compound IC50 Values for the Inhibition of JAK1-Dependent Cytokine Function [1][2][4][5]

| Cytokine | JAK Dependency | Function | IC50 (nM) |

| Interleukin-2 (IL-2) | JAK1/JAK3 | Inflammation, T-cell proliferation | 36 - 249 |

| Interleukin-4 (IL-4) | JAK1/JAK3 | Allergy, Th2 differentiation | 36 - 249 |

| Interleukin-6 (IL-6) | JAK1/JAK2/TYK2 | Inflammation | 36 - 249 |

| Interleukin-13 (IL-13) | JAK1/JAK2/TYK2 | Allergy | 36 - 249 |

| Interleukin-31 (IL-31) | JAK1/JAK2 | Pruritus | 36 - 249 |

Table 3: this compound IC50 Values for Cytokines Not Dependent on JAK1 [1][2][4][5]

| Cytokine | JAK Dependency | Function | IC50 (nM) |

| Erythropoietin (EPO) | JAK2 | Hematopoiesis | > 1000 |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | JAK2 | Hematopoiesis | > 1000 |

| Interleukin-12 (IL-12) | JAK2/TYK2 | Innate immunity | > 3000 |

| Interleukin-23 (IL-23) | JAK2/TYK2 | Innate immunity | > 3000 |

In Vitro Effects on Canine T-Cell Cytokine Production

Studies on canine T-cells have revealed concentration-dependent effects of this compound on cytokine secretion. At higher concentrations (10 μM), this compound has been shown to significantly reduce the spontaneous secretion of several cytokines.

Table 4: Effect of this compound on Spontaneous Cytokine Secretion in Canine T-Cells [5][8][9]

| Cytokine | Effect at 10 μM this compound |

| Interleukin-2 (IL-2) | Significantly reduced |

| Interleukin-15 (IL-15) | Significantly reduced |

| Interferon-gamma (IFN-γ) | Significantly reduced |

| Interleukin-18 (IL-18) | Significantly reduced |

| Interleukin-10 (IL-10) | Significantly reduced |

| Tumor necrosis factor-alpha (TNF-α) | Mildly inhibited |

| Interleukin-6 (IL-6) | Mildly inhibited |

It is noteworthy that at concentrations corresponding to the therapeutic oral dosage (1 μM), this compound did not significantly affect Concanavalin A (Con A)-stimulated T-cell proliferation or the production of IL-2, IL-10, IL-15, IL-18, IFN-γ, and TNF-α.[8][9] This suggests that the immunosuppressive properties of this compound may be more pronounced at higher, non-therapeutic concentrations.[8][9]

Experimental Protocols

The following outlines a generalized experimental workflow for assessing the in vitro effects of this compound on cytokine production in immune cells, based on methodologies cited in the literature.

Detailed Methodologies:

-

Cell Isolation and Culture:

-

Source: Peripheral blood from healthy donors (human or canine).[8]

-

Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque). Lymphocyte-enriched populations can be further obtained.[8]

-

Culture Conditions: Cells are typically cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Stimulation:

-

To induce cytokine production, cells are often stimulated with mitogens such as Concanavalin A (Con A) or phytohemagglutinin (PHA).[8]

-

Alternatively, specific cytokines can be used to activate particular signaling pathways.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

-

A range of concentrations is prepared by serial dilution in culture medium to determine dose-dependent effects and calculate IC50 values.[8]

-

A vehicle control (medium with the same concentration of DMSO) is essential.

-

-

Cytokine Measurement:

-

After the incubation period, cell culture supernatants are collected.

-

Cytokine concentrations are quantified using sensitive immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex). These assays provide high specificity and allow for the simultaneous measurement of multiple cytokines.

-

-

Data Analysis:

-

The percentage of cytokine inhibition is calculated relative to the stimulated control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro data robustly demonstrates that this compound is a potent and selective inhibitor of JAK1-dependent cytokines. This targeted mechanism of action underpins its efficacy in treating allergic and inflammatory conditions. The provided quantitative data and experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development and immunology, facilitating further investigation into the nuanced effects of JAK inhibitors on immune cell function.

References

- 1. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory in vitro effects of this compound on canine T‐cell proliferation and cytokine production | Semantic Scholar [semanticscholar.org]

Oclacitinib's Impact on T-Cell Proliferation and Differentiation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oclacitinib, marketed as Apoquel®, is a novel immunomodulatory agent primarily used in veterinary medicine to control pruritus associated with allergic and atopic dermatitis in dogs.[1] Its mechanism of action centers on the inhibition of the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling pathway.[2][3] This pathway is fundamentally important for the function of numerous pro-inflammatory, pro-allergic, and pruritogenic cytokines. Given the central role of T-cells in orchestrating immune and inflammatory responses, understanding the precise effects of this compound on T-cell proliferation and differentiation is critical for optimizing its therapeutic applications and evaluating its safety profile. This technical guide provides an in-depth analysis of this compound's interaction with the T-cell signaling machinery, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors to the nucleus, leading to the regulation of gene expression. This pathway is integral to hematopoiesis, immune cell development, and inflammation. In T-cells, the JAK-STAT pathway is essential for their activation, proliferation, and differentiation into various effector and regulatory subsets.

This compound exerts its therapeutic effects by selectively inhibiting members of the JAK family of enzymes. While it is primarily a JAK1 inhibitor, it also demonstrates activity against other JAKs, particularly at higher concentrations.[2] Its inhibitory action prevents the phosphorylation and activation of STAT proteins, which in turn blocks the transcription of target genes involved in the inflammatory and allergic response.[3]

Caption: this compound inhibits the JAK-STAT signaling pathway.

This compound's Kinase Selectivity

This compound's efficacy and safety are linked to its selectivity for different JAK enzymes. In isolated enzyme systems, it is most potent against JAK1, which is critical for the signaling of many pro-inflammatory and pruritogenic cytokines. Its effects on JAK2, which is involved in hematopoiesis, are minimal at therapeutic doses, contributing to a favorable safety profile.[4]

Table 1: this compound IC50 Values for JAK Enzymes and Other Kinases

| Kinase Target | IC50 (nM) | Key Associated Functions | Reference |

|---|---|---|---|

| JAK1 | 10 | Inflammation, Allergy, Pruritus (IL-2, IL-4, IL-6, IL-13, IL-31) | [1][5] |

| JAK2 | 18 | Hematopoiesis (Erythropoietin, GM-CSF) | [5] |

| JAK3 | 99 | T-cell and NK cell function (IL-2, IL-4, IL-15) | [1] |

| TYK2 | >1000 | Inflammatory responses (IL-12, IL-23) | [1] |

| Non-JAK Kinases (Panel of 38) | >1000 | Various cellular functions |[1] |

Impact on T-Cell Proliferation

This compound's effect on T-cell proliferation is dose-dependent. At concentrations corresponding to standard therapeutic doses for allergic dermatitis (e.g., 1 µM), this compound does not significantly affect mitogen-stimulated T-cell proliferation.[6] However, at higher concentrations (≥10 µM), it significantly inhibits spontaneous T-cell proliferation.[1][6] This suggests that at labeled doses, this compound's primary mechanism is the inhibition of cytokine signaling rather than a direct anti-proliferative effect on T-cells. Some studies have also noted an antiproliferative effect on murine CD8+ T-cells, but not CD4+ T-cells.[3][7]

Table 2: Effect of this compound on Canine T-Cell Proliferation in vitro

| Condition | This compound Concentration | Proliferation Effect | Key Finding | Reference |

|---|---|---|---|---|

| Spontaneous Proliferation | 10 µM | Significant Inhibition | This compound has immunosuppressive properties at high concentrations. | [1][6] |

| Con A-Stimulated Proliferation | 1 µM | No Significant Effect | Therapeutic doses may not directly suppress T-cell activation. | [6] |

| CD4+ T-cells (Canine) | Not specified | Cytoreductive/Proapoptotic | This compound can cause a loss of CD4+ T-cells in vitro. | [8] |

| CD8+ T-cells (Canine) | Not specified | Cytoreductive/Proapoptotic | This compound can cause a loss of CD8+ T-cells in vitro. | [8] |

| CD8+ T-cells (Murine) | Not specified | Antiproliferative | May contribute to therapeutic effect in skin allergies. |[3] |

Experimental Protocol: T-Cell Proliferation Assay

A common method to assess the impact of a compound on T-cell proliferation involves stimulating peripheral blood mononuclear cells (PBMCs) with a mitogen and measuring cell division.

-

Cell Isolation: Isolate lymphocyte-enriched cells from whole blood (e.g., canine peripheral blood) using density gradient centrifugation.

-

Cell Culture: Incubate the isolated cells in a complete culture medium.

-

Treatment Groups: Aliquot cells into wells of a 96-well plate with various treatment conditions:

-

Media only (unstimulated control)

-

Mitogen only (e.g., Concanavalin A [Con A])

-

This compound at various concentrations (e.g., 0.5, 1, 10 µM)

-

Mitogen + this compound at various concentrations

-

Positive control inhibitor (e.g., Ciclosporin)

-

-

Incubation: Culture the cells for a period of 2-4 days at 37°C in a 5% CO2 incubator.[9]

-

Proliferation Measurement: Assess proliferation using one of several methods:

-

Dye Dilution: Label cells with a fluorescent dye like CFSE before culture. As cells divide, the dye is distributed equally among daughter cells, leading to a measurable reduction in fluorescence intensity via flow cytometry.[10]

-

Thymidine Incorporation: Add ³H-thymidine to the culture for the final 18-24 hours. Proliferating cells incorporate the radiolabel into their DNA, and the amount of incorporation is measured by a scintillation counter.

-

ATP Quantification: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of metabolically active, viable cells.[11]

-

Caption: Workflow for a T-cell proliferation dye dilution assay.

Impact on T-Cell Differentiation and Cytokine Production

This compound's primary immunomodulatory effects are mediated through its inhibition of JAK1-dependent cytokines crucial for T-cell differentiation and function.

-

Th2-Mediated Immunity: this compound effectively reduces the production of IL-4, a key cytokine in Th2 differentiation and allergic responses.[3][7] This is a significant component of its efficacy in treating allergic skin diseases.

-

Th1-Mediated Immunity: The drug does not appear to affect the production of IFN-γ or IL-17, suggesting it has a suppressive effect on Th2-mediated immunity but not Th1.[3][7]

-

Regulatory Cytokines: this compound is a strong inhibitor of IL-10 production in both CD4+ and CD8+ T-cells and counteracts the induction of Type 1 Regulatory T (Tr1) cells.[3][7]

-

Clonal Activator Cytokines: At high concentrations (10 µM), this compound significantly reduces the spontaneous secretion of IL-2 and IL-15, which are vital for T-cell survival and proliferation.[6]

Table 3: Effect of this compound on T-Cell Cytokine Production in vitro

| Cytokine | This compound Concentration | Effect | Implication for T-Cell Function | Reference |

|---|---|---|---|---|

| IL-2 | 10 µM (spontaneous) | Significant Reduction | Inhibition of T-cell clonal expansion | [6][12] |

| IL-4 | Not specified (murine) | Reduction | Suppression of Th2 differentiation/allergic response | [3][7] |

| IL-10 | 10 µM (spontaneous) | Significant Reduction | Inhibition of regulatory T-cell function | [3][6] |

| IL-15 | 10 µM (spontaneous) | Significant Reduction | Inhibition of T-cell survival and proliferation | [6][12] |

| IFN-γ | 1 µM (stimulated) / 10 µM (spontaneous) | No Significant Effect / Reduction | Preferential impact on Th2 over Th1 pathways | [3][6] |

| IL-18 | 10 µM (spontaneous) | Significant Reduction | Reduction of pro-inflammatory signaling | [6] |

| TNF-α | 10 µM (spontaneous) | Mild Inhibition | Minor impact on this pro-inflammatory cytokine |[6] |

Cytoreductive and Proapoptotic Effects

Beyond inhibiting proliferation and cytokine signaling, studies have demonstrated that this compound can have direct cytoreductive and proapoptotic effects on canine T-cells in vitro. Exposure to this compound led to a significant loss of both CD4+ and CD8+ T-cells, affecting both effector and regulatory T-cell subsets.[8] This suggests that at sufficient concentrations, this compound can induce apoptosis in T-lymphocytes, which may contribute to its anti-inflammatory properties but also represents a potential mechanism for broader immunosuppression.[2][8]

Caption: Summary of this compound's inhibitory effects on T-cells.

Conclusion

This compound is a selective JAK1 inhibitor that modulates T-cell function primarily by blocking the signaling of key cytokines involved in inflammation and allergy. Its impact is highly dependent on concentration. At therapeutic doses, it effectively reduces Th2-mediated responses by inhibiting cytokines like IL-4, without significantly impairing overall T-cell proliferation. However, at supra-therapeutic concentrations, this compound exhibits broader immunosuppressive effects, including the inhibition of T-cell proliferation, reduction of clonal activator and pro-inflammatory cytokines, and the induction of apoptosis in both CD4+ and CD8+ T-cells. This dual mechanism—targeted cytokine inhibition at low doses and broader immunosuppression at high doses—underscores the importance of appropriate dosing in clinical applications and provides a framework for future research into its use for other immune-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with this compound in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zoetis.cl [zoetis.cl]

- 6. Immunomodulatory in vitro effects of this compound on canine T-cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound depletes canine CD4+ and CD8+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. proimmune.com [proimmune.com]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Oclacitinib as a Tool for Studying Neuroinflammation in Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component of various neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key signaling cascade implicated in mediating this response is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. Cytokines, central to intercellular communication in the immune system, heavily rely on the JAK-STAT pathway to transduce their signals. Oclacitinib, a selective inhibitor of JAK1, presents a valuable pharmacological tool to investigate the specific role of JAK1-dependent cytokine signaling in the activation of CNS-resident immune cells, such as microglia and astrocytes, and the overall progression of neuroinflammation.

This compound has demonstrated potent and selective inhibition of JAK1, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1][2][3] While extensively studied in the context of allergic dermatitis, its application in neuroinflammation research is an emerging area of interest. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors.[4] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.

This compound exerts its effects by selectively inhibiting JAK1.[1][2][3] This selectivity is crucial as different JAK enzymes are associated with distinct physiological functions. For instance, JAK2 is heavily involved in hematopoiesis.[1][2] By primarily targeting JAK1, this compound can effectively block the signaling of pro-inflammatory and pro-allergic cytokines with minimal impact on hematopoiesis.[1][2] The JAK/STAT pathway is known to be a central player in the induction of astrocyte reactivity and is also activated in microglia, the primary immune cells of the CNS.[5][6][7] Therefore, this compound's ability to inhibit this pathway makes it a promising tool for dissecting the roles of specific cytokines in neuroinflammatory processes.

Data Presentation

The inhibitory activity of this compound against various JAK enzymes and its functional inhibition of key cytokines are summarized in the tables below. This quantitative data is essential for designing experiments and interpreting results.

Table 1: Inhibitory Activity of this compound against JAK Family Members

| Janus Kinase (JAK) | IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 18 |

| JAK3 | 99 |

| TYK2 | 84 |

Data sourced from Gonzales et al., 2014.[1]

Table 2: Functional Inhibitory Activity of this compound against Key Cytokines

| Cytokine | Signaling Pathway | IC50 (nM) |

| Interleukin-2 (IL-2) | JAK1/JAK3 | 36-249 |

| Interleukin-4 (IL-4) | JAK1/JAK3 | 36-249 |

| Interleukin-6 (IL-6) | JAK1/JAK2 | 36-249 |

| Interleukin-13 (IL-13) | JAK1/JAK2 | 36-249 |

| Interleukin-31 (IL-31) | JAK1/JAK2 | 36-249 |

| Erythropoietin (EPO) | JAK2/JAK2 | >1000 |

| GM-CSF | JAK2/JAK2 | >1000 |

| Interleukin-12 (IL-12) | JAK2/TYK2 | >3000 |

| Interleukin-23 (IL-23) | JAK2/TYK2 | >3000 |

Data sourced from Gonzales et al., 2014.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's application in neuroinflammation research, the following diagrams illustrate its mechanism of action and a proposed experimental workflow.

Caption: this compound inhibits JAK1-mediated cytokine signaling.

Caption: In vivo experimental workflow for this compound.

Caption: this compound dissects JAK1's role in neuroinflammation.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Dosages and concentrations may require optimization depending on the specific research model and experimental conditions.

1. In Vitro Protocol: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Primary Glial Cultures

This protocol details a method to assess the efficacy of this compound in inhibiting cytokine-induced activation of microglia and astrocytes in vitro.

-

1.1. Cell Culture:

-

Prepare primary mixed glial cultures from neonatal rodent cortices.

-

Isolate microglia and astrocytes from mixed glial cultures to establish pure cultures.

-

Culture cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

-

-

1.2. This compound Preparation:

-

Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO).

-

Further dilute the stock solution in culture media to achieve final working concentrations (e.g., 10 nM - 10 µM).

-

-

1.3. Experimental Procedure:

-

Plate microglia or astrocytes in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a relevant cytokine, such as Interleukin-6 (IL-6) at a concentration of 10-100 ng/mL, for 15-30 minutes to induce STAT3 phosphorylation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3).

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the fluorescence intensity using a high-content imaging system or a plate reader to quantify the levels of p-STAT3.

-

-

1.4. Data Analysis:

-

Normalize the p-STAT3 signal to the total cell number (e.g., using DAPI staining).

-

Calculate the IC50 value of this compound for the inhibition of cytokine-induced STAT3 phosphorylation.

-

2. In Vivo Protocol: Assessment of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol describes a general framework for evaluating the in vivo efficacy of this compound in a rodent model of acute neuroinflammation. Note: The blood-brain barrier permeability of this compound has not been extensively characterized in the public domain; therefore, initial studies should aim to confirm its CNS penetration or consider alternative delivery methods if necessary.

-

2.1. Animals:

-

Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Acclimate the animals to the housing conditions for at least one week before the experiment.

-

-

2.2. This compound Administration:

-

Based on studies in dogs and mice for other inflammatory conditions, a starting oral dose for mice could be in the range of 1-10 mg/kg, administered once or twice daily.[8] Dose-response studies are recommended.

-

Administer this compound or vehicle control via oral gavage.

-

-

2.3. Induction of Neuroinflammation:

-

Induce systemic inflammation and subsequent neuroinflammation by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 0.5-5 mg/kg.[9]

-

Administer this compound either prophylactically (before LPS injection) or therapeutically (after LPS injection) depending on the research question.

-

-

2.4. Behavioral Assessment:

-

At a designated time point post-LPS injection (e.g., 24-72 hours), perform behavioral tests to assess sickness behavior, anxiety, and cognitive function (e.g., open field test, elevated plus maze, Y-maze).

-

-

2.5. Tissue Collection and Analysis:

-

Following behavioral assessments, euthanize the animals and perfuse with saline.

-

Collect brain tissue for subsequent analysis.

-

Immunohistochemistry: Analyze the activation of microglia (Iba1 staining) and astrocytes (GFAP staining) in specific brain regions (e.g., hippocampus, cortex).

-

RT-qPCR: Measure the mRNA expression levels of pro-inflammatory cytokines (e.g., Il6, Tnf, Il1b) in brain homogenates.

-

ELISA/Multiplex Assay: Quantify the protein levels of cytokines in brain tissue lysates.

-

-

2.6. Data Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

Correlate behavioral outcomes with the levels of neuroinflammatory markers.

-

Conclusion

This compound's selective inhibition of the JAK1 signaling pathway provides a powerful tool for researchers to investigate the specific contributions of JAK1-dependent cytokines to the complex processes of neuroinflammation. The protocols and data presented here offer a solid foundation for designing and executing experiments aimed at elucidating the role of this pathway in the activation of microglia and astrocytes, and its overall impact on the pathophysiology of neurological disorders. Further research into the CNS pharmacokinetics of this compound will be invaluable in refining its application in in vivo neuroinflammation models.

References

- 1. This compound (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zoetis.cl [zoetis.cl]

- 3. This compound (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of the JAK/STAT signaling pathway in spinal cord injury: an updated review [frontiersin.org]

- 5. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the JAK/STAT pathway following transient focal cerebral ischemia: signaling through Jak1 and Stat3 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK/STAT3 Pathway Is a Common Inducer of Astrocyte Reactivity in Alzheimer's and Huntington's Diseases | Journal of Neuroscience [jneurosci.org]

- 8. ovid.com [ovid.com]

- 9. Neuroinflammatory history results in overlapping transcriptional signatures with heroin exposure in the nucleus accumbens and alters responsiveness to heroin in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of T Cell Subsets Treated with Oclacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oclacitinib is a selective Janus kinase (JAK) inhibitor that modulates the signaling of several cytokines involved in inflammation and allergic responses.[1][2][3][4] Primarily targeting JAK1 and to a lesser extent JAK3, this compound effectively downregulates the activity of pro-inflammatory and pruritogenic cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31.[2][3] The JAK-STAT signaling pathway is crucial for T cell function, differentiation, and proliferation.[5] Therefore, understanding the impact of this compound on T cell subsets is critical for evaluating its immunomodulatory effects. This document provides a detailed protocol for the analysis of T cell subsets in response to this compound treatment using flow cytometry.

This compound's Mechanism of Action: The JAK-STAT Pathway

This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate the transcription of target genes involved in immune responses. By inhibiting JAK1 and JAK3, this compound disrupts this cascade, leading to reduced T cell activation and cytokine production.

Experimental Workflow for T Cell Analysis

The following diagram outlines the key steps for isolating, treating, staining, and analyzing T cell subsets via flow cytometry.

Experimental Protocols

Materials and Reagents

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)

-

This compound (and appropriate vehicle, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies (see Table 1)

-

Viability dye

Protocol: T Cell Treatment and Staining

-

PBMC Isolation and Culture:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and assess viability using a hemocytometer and Trypan Blue.

-

Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

-

T Cell Stimulation and this compound Treatment:

-

Stimulate the T cells with anti-CD3/CD28 beads or soluble antibodies according to the manufacturer's instructions.

-

Concurrently, treat the cells with the desired concentrations of this compound or vehicle control.

-

Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Surface Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Stain with a viability dye to exclude dead cells from the analysis.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Staining:

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol.[6][7]

-

Incubate the cells with fluorochrome-conjugated antibodies against intracellular markers (e.g., Foxp3) for 30-60 minutes at room temperature in the dark.[6]

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Collect a minimum of 100,000 events per sample for robust analysis.[8]

-

Analyze the data using appropriate software. Use a gating strategy to first identify lymphocytes based on forward and side scatter, then single cells, live cells, and subsequently T cell subsets based on marker expression.[8]

-

Data Presentation: T Cell Subsets and Expected Effects of this compound

The following table summarizes the key T cell subsets, the markers used for their identification, and the anticipated effects of this compound treatment based on published literature.

| T Cell Subset | Markers for Identification | Expected Effect of this compound | Rationale |

| Helper T Cells (Th) | CD3+, CD4+ | Potential decrease in activation | This compound inhibits JAK1/3, which are involved in the signaling of cytokines that promote Th cell activation and differentiation.[2][3] |

| Cytotoxic T Cells (Tc) | CD3+, CD8+ | Potential decrease in activation | Similar to Th cells, Tc cell activation can be dependent on JAK-mediated cytokine signaling.[5] |

| Activated Helper T Cells | CD3+, CD4+, CD25+ | Significant decrease | Studies have shown that this compound treatment leads to a reduction in the percentage and absolute count of CD25+CD4+ T cells.[1][9] |

| Activated Cytotoxic T Cells | CD3+, CD8+, CD25+ | Significant decrease | This compound has been observed to decrease the population of CD25+CD8+ T cells.[1][9] |

| Regulatory T Cells (Tregs) | CD3+, CD4+, CD25+, Foxp3+ | Potential increase | Some studies suggest that this compound treatment can lead to an increase in the percentage of Foxp3+CD4+ T cells.[1][9] |

| Naïve T Cells | CD3+, CD4/8+, CD45RA+, CCR7+ | Relative increase or no change | As activated T cells decrease, the proportion of naïve cells may appear to increase or remain stable.[10] |

| Memory T Cells | CD3+, CD4/8+, CD45RO+, CCR7+/- | Potential modulation | The effect on memory T cell populations may vary and requires further investigation.[10] |

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on T cell subsets using flow cytometry. The detailed protocols and expected outcomes will aid researchers in designing and executing experiments to elucidate the immunomodulatory properties of this JAK inhibitor. Careful titration of antibodies and optimization of instrument settings are crucial for obtaining high-quality, reproducible data. The provided information serves as a valuable resource for scientists in academic and industrial settings engaged in immunology and drug development.

References

- 1. Treatment with this compound, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]

- 9. Treatment with this compound, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beckman.com [beckman.com]

Application Notes and Protocols for Establishing a Dose-Response Curve for Oclacitinib in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oclacitinib, sold under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor.[1][2] It effectively modulates the activity of pro-inflammatory and pruritogenic cytokines by targeting the JAK-STAT signaling pathway.[3][4] this compound primarily inhibits JAK1, and to a lesser extent JAK3, thereby downregulating the signaling of cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31, which are pivotal in allergic and inflammatory responses.[1][3][5][6][7] Notably, it has minimal impact on JAK2-dependent pathways, which are crucial for hematopoiesis.[2][6][7]

These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in primary cell cultures. The protocols outlined below will enable researchers to determine the effective concentration range of this compound for inhibiting specific cellular responses, assessing its impact on cell viability and proliferation, and quantifying its effect on cytokine production.

Data Presentation

The quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: this compound Dose-Response on Primary Cell Viability (MTT Assay)

| This compound Concentration (nM) | Absorbance (570 nm) Mean ± SD | % Viability |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 10 | ||

| 100 | ||

| 500 | ||

| 1000 | ||

| 5000 | ||

| 10000 |

Table 2: this compound Dose-Response on Primary Cell Proliferation (BrdU Assay)

| This compound Concentration (nM) | Absorbance (450 nm) Mean ± SD | % Proliferation |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 10 | ||

| 100 | ||

| 500 | ||

| 1000 | ||

| 5000 | ||

| 10000 |

Table 3: this compound Dose-Response on Cytokine Production (ELISA)

| This compound Concentration (nM) | IL-6 Concentration (pg/mL) Mean ± SD | % Inhibition | IL-31 Concentration (pg/mL) Mean ± SD | % Inhibition |

| 0 (Vehicle Control) | 0 | 0 | ||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| 500 | ||||

| 1000 | ||||

| 5000 | ||||

| 10000 |

Table 4: this compound Cytotoxicity Assessment (LDH Assay)

| This compound Concentration (nM) | LDH Release (Absorbance 490 nm) Mean ± SD | % Cytotoxicity |

| 0 (Vehicle Control) | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 500 | ||

| 1000 | ||

| 5000 | ||

| 10000 | ||

| Positive Control (Lysis Buffer) | 100 |

Mandatory Visualizations

Caption: this compound inhibits the JAK1/JAK3 signaling pathway.

Caption: Workflow for this compound dose-response studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound maleate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile pipette tips

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.39 mg of this compound maleate (MW: 438.5 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

Primary Cell Culture and Treatment

Materials:

-

Isolated primary cells of interest (e.g., peripheral blood mononuclear cells, keratinocytes, splenocytes)

-

Complete cell culture medium appropriate for the primary cell type

-

Sterile tissue culture plates (e.g., 96-well, 24-well)

-

This compound stock solution (10 mM)

-

Vehicle control (DMSO)

Protocol:

-

Seed the primary cells in the appropriate tissue culture plates at a predetermined optimal density. Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 500, 1000, 5000, 10000 nM). Also, prepare a vehicle control with the corresponding DMSO concentration.

-

Carefully remove the medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

96-well plate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[9]

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[8]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assessment (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.[10]

Materials:

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to an enzyme like HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

96-well plate reader

Protocol:

-

Add BrdU labeling solution to each well and incubate for a period appropriate for the cell type's doubling time (typically 2-24 hours for primary cells).[10][12]

-

Remove the labeling solution and wash the cells with PBS.

-

Fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[13][14]

-

Add the anti-BrdU antibody and incubate to allow binding.

-

Wash the wells to remove any unbound antibody.

-

Add the substrate solution and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation relative to the vehicle-treated control cells.

Cytokine Production Analysis (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-31) in the cell culture supernatants.[15][16]

Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Collect the cell culture supernatants from the this compound-treated and control wells.

-

Coat the ELISA plate with the capture antibody overnight at 4°C.[17][18]

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and the provided standards to the wells and incubate.[17][18]

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate, then wash the plate again.

-

Add the enzyme-conjugated streptavidin and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (typically 450 nm).

-

Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

-

Determine the percentage of cytokine inhibition for each this compound concentration compared to the vehicle control.